2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro, fluoro, and methoxy groups in the molecule enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 2-methoxyquinoline: This can be achieved by the cyclization of an appropriate aniline derivative with a methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the chloro and fluoro groups: The quinoline derivative is then subjected to halogenation reactions using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.
Formation of the benzamide: The halogenated quinoline derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide has several applications in scientific research:
Medicinal chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Chemical biology: It serves as a tool compound to investigate biological pathways and mechanisms.
Industrial applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide
- 2-chloro-6-fluoro-N-(2-methoxyphenyl)quinoline
- 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)aniline
Uniqueness
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide is unique due to the specific combination of chloro, fluoro, and methoxy groups attached to the quinoline and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-14-9-8-10-4-2-7-13(16(10)21-14)20-17(22)15-11(18)5-3-6-12(15)19/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSDGYJHCUIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3Cl)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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